

An In-depth Technical Guide on the Stereochemistry of D-2-Phosphoglyceric Acid

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Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

Cat. No.: *B15574559*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Phosphoglyceric acid, a pivotal intermediate in the central metabolic pathway of glycolysis, possesses a defined stereochemistry that is crucial for its biological function. This technical guide provides a comprehensive overview of the stereochemical properties of **D-2-Phosphoglyceric acid**, including its absolute configuration, its relationship to the stereochemical standard D-glyceraldehyde, and its enzymatic transformations within glycolysis. This document details experimental methodologies for the determination of its stereochemistry and presents a summary of its key quantitative stereochemical data. The included diagrams of relevant pathways and experimental workflows offer a visual representation to aid in understanding the complex spatial arrangement and transformations of this molecule.

Introduction

D-2-Phosphoglyceric acid, also known as (R)-2-phosphoglyceric acid, is a three-carbon carboxylic acid with a phosphate group esterified to the C2 hydroxyl group. Its stereochemistry is of fundamental importance in biochemistry, as enzymes that interact with it are highly stereospecific. This guide will delve into the core aspects of its three-dimensional structure and the implications for its role in cellular metabolism.

Absolute Configuration and Relationship to D-Glyceraldehyde

The stereochemistry of monosaccharides and their derivatives is often related to the simplest aldose, glyceraldehyde. **D-2-Phosphoglyceric acid** is designated as the "D" isomer based on the configuration of its chiral center at C2. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the chiral carbon (C2) are ranked as follows:

- -OPO_3^{2-} (highest priority)
- -COOH
- $\text{-CH}_2\text{OH}$
- -H (lowest priority)

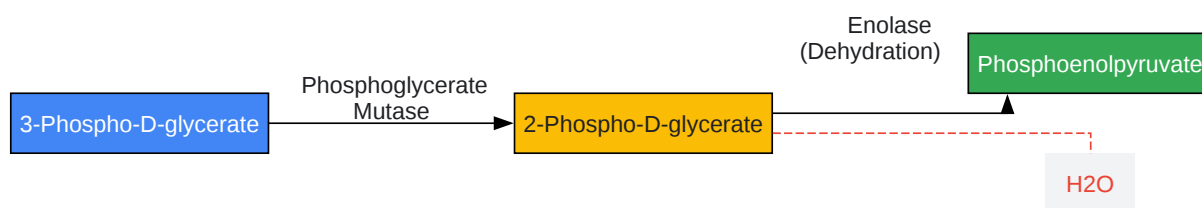
With the lowest priority group (-H) pointing away from the viewer, the sequence from the highest to the lowest priority of the remaining groups ($\text{-OPO}_3^{2-} \rightarrow \text{-COOH} \rightarrow \text{-CH}_2\text{OH}$) is in a clockwise direction. Therefore, the absolute configuration of the chiral center in **D-2-Phosphoglyceric acid** is designated as (R).

The "D" designation for sugars and their derivatives historically stems from their relationship to D-glyceraldehyde. In a Fischer projection, if the hydroxyl group on the chiral center furthest from the carbonyl group is on the right, the sugar is a D-isomer. For **D-2-Phosphoglyceric acid**, the hydroxyl group at C2 (the only chiral center) corresponds to the configuration of the chiral center in D-glyceraldehyde.

Role in Glycolysis

D-2-Phosphoglyceric acid is a key intermediate in the glycolytic pathway, the metabolic process that converts glucose into pyruvate. It is formed from D-3-phosphoglyceric acid in a reversible isomerization reaction catalyzed by the enzyme phosphoglycerate mutase. Subsequently, **D-2-phosphoglyceric acid** is dehydrated by the enzyme enolase to form the high-energy compound phosphoenolpyruvate (PEP). The stereospecificity of these enzymes is absolute; they will only act on the D-isomer of their substrates.

Signaling Pathway Diagram: Conversion of 3-Phosphoglycerate to Phosphoenolpyruvate



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Caption: Enzymatic conversion of 3-phosphoglycerate to phosphoenolpyruvate.

Quantitative Stereochemical Data

The optical activity of a chiral molecule is a key quantitative measure of its stereochemistry. While **D-2-Phosphoglyceric acid** is known to be dextrorotatory, indicating a positive specific rotation, a definitive, recently published value for its specific rotation is not readily available in the surveyed literature. Historical data may exist in older publications that are not digitally accessible. For research purposes, it is recommended to experimentally determine the specific rotation of a pure sample.

Parameter	Value
IUPAC Name	(2R)-2-(phosphonooxy)-3-hydroxypropanoic acid
Chiral Center	C2
CIP Configuration	(R)
Specific Rotation	Dextrorotatory (+) - Specific value requires experimental determination.

Experimental Protocols

Determination of Stereochemistry by Polarimetry

Objective: To measure the optical rotation of a solution of **D-2-Phosphoglyceric acid** to confirm its dextrorotatory nature and determine its specific rotation.

Methodology:

- Sample Preparation: Prepare a solution of **D-2-Phosphoglyceric acid** of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., water).
- Instrumentation: Use a calibrated polarimeter.
- Measurement:
 - Calibrate the polarimeter with the pure solvent (blank reading).
 - Fill the polarimeter cell of a known path length (e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.
 - Measure the observed rotation (α) at a specific temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).
- Calculation of Specific Rotation ($[\alpha]$): $[\alpha] = \alpha / (c * l)$ where:
 - α = observed rotation in degrees
 - c = concentration in g/mL
 - l = path length in decimeters (dm)

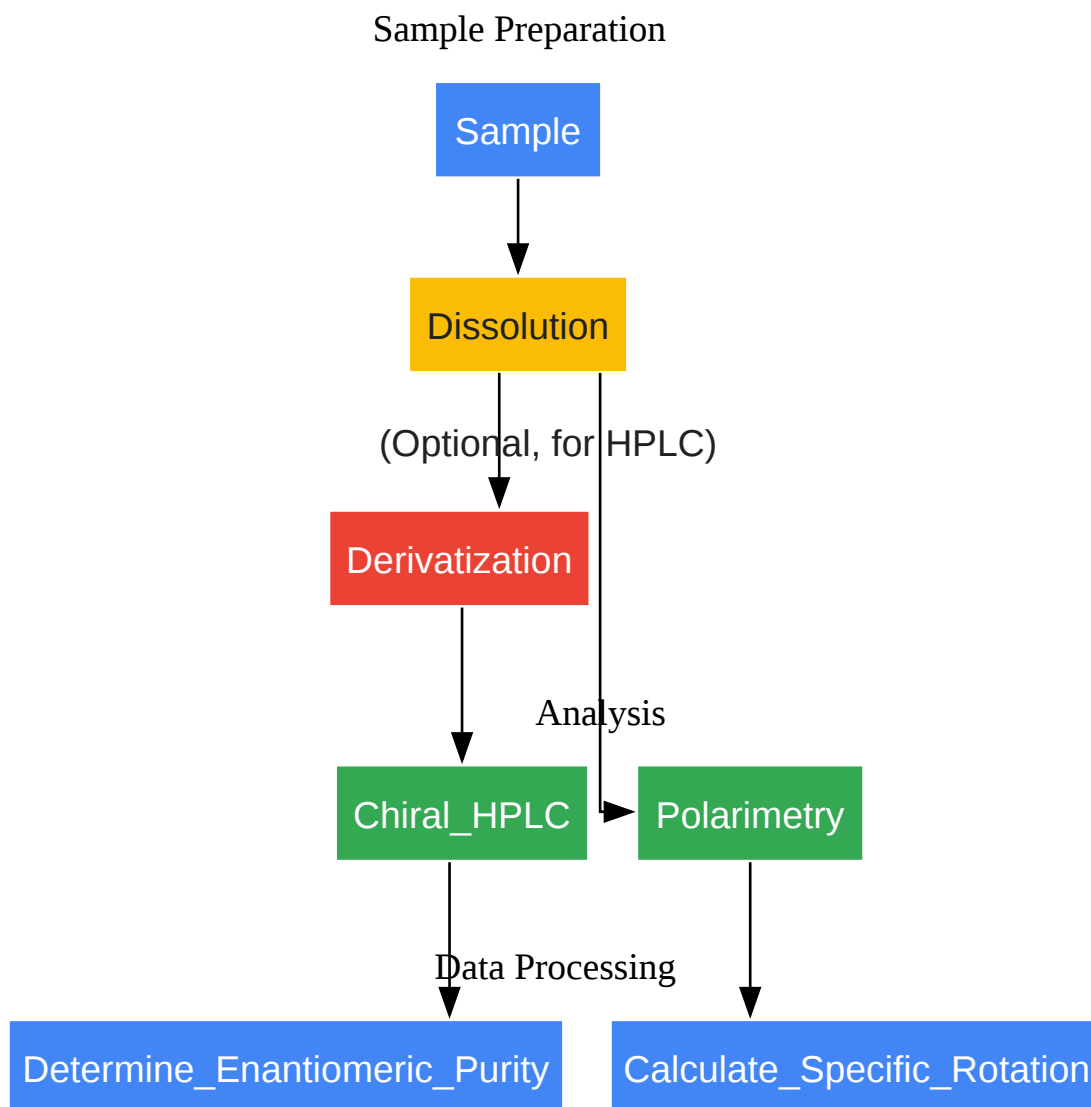
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To determine the enantiomeric purity of a sample of 2-Phosphoglyceric acid.

Methodology:

- **Column Selection:** Utilize a chiral stationary phase (CSP) column capable of separating the D and L enantiomers of 2-Phosphoglyceric acid. The choice of CSP will depend on the specific derivatization of the analyte, if any.
- **Mobile Phase:** An appropriate mobile phase, typically a mixture of organic solvents and buffers, is used to achieve separation. The exact composition should be optimized for the chosen column.
- **Sample Preparation:** Dissolve the sample in the mobile phase. Derivatization to a more suitable analyte for the chosen chiral column may be necessary.
- **Analysis:**
 - Inject the sample onto the HPLC system.
 - Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis or mass spectrometry).
 - The retention times of the D and L enantiomers will differ.
- **Quantification:** The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: $\% ee = \frac{([D] - [L])}{([D] + [L])} \times 100$

Experimental Workflow for Stereochemical Analysis



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Caption: Workflow for the stereochemical analysis of 2-Phosphoglyceric acid.

Conclusion

The stereochemistry of **D-2-Phosphoglyceric acid** is a cornerstone of its biological activity. Its (R) configuration at the C2 chiral center dictates its interaction with the stereospecific enzymes of the glycolytic pathway. While its dextrorotatory nature is established, precise quantitative data on its specific rotation requires experimental verification. The experimental protocols outlined in this guide provide a framework for researchers to confirm the stereochemical

identity and purity of **D-2-Phosphoglyceric acid**, which is essential for its use in research and drug development.

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